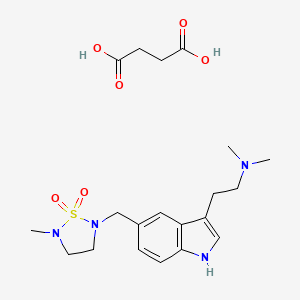
L-703,664 succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-703,664 succinate is a selective 5-HT1D receptor agonist . It displays selectivity over other 5-HT receptor subtypes and other receptors . The chemical name of L-703,664 succinate is N, N -Dimethyl-5- [ (5-methyl-1,1-dioxodo-1,2,5-thiadiazolidin-2-yl)methyl]-1 H -indole-3-ethanamine succinate .
Molecular Structure Analysis
The molecular formula of L-703,664 succinate is C16H24N4O2S.C4H6O4 . The molecular weight is 454.54 . The InChI Key is WLXRLNXDMGIORD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
L-703,664 succinate is soluble to 50 mM in water and to 100 mM in DMSO .Aplicaciones Científicas De Investigación
HSP70 Induction by Cyclosporine A in Cultured Rat Hepatocytes : This study focused on the effect of vitamin E succinate against cyclosporine A cytotoxicity in rat hepatocytes, particularly in relation to the induction of heat shock protein 70 (HSP70). It was found that vitamin E succinate significantly counteracted the effects of cyclosporine A, reducing intracellular peroxides and enhancing apoptosis (Andrés et al., 2000).
Improvement of Succinate Production in Corynebacterium glutamicum : This research developed metabolically engineered Corynebacterium glutamicum for high production of succinate. The study suggests that releasing end-product inhibition and increasing key metabolic flux is an effective strategy for enhancing succinate production (Chung et al., 2017).
Metabolic Engineering for Photosynthetic Production of Succinate : This study involved the engineering of the cyanobacterium Synechococcus elongatus PCC 7942 for the photosynthetic production of succinate. The engineered strain demonstrated the possibility of photoautotrophic succinate production, which holds promise for CO2 capture and utilization (Lan & Wei, 2016).
Biocompatibility of Bioresorbable Polymers : This research evaluated the biocompatibility of polymers such as poly(L-D, L-lactide) and poly(L-lactide-co-glycolide), which have applications in biomedical fields. The study found that these materials demonstrated satisfactory biocompatibility, with a focus on mitochondrial succinate dehydrogenase activity (Ignatius & Claes, 1996).
Succinate as a Metabolic Signal in Inflammation : This research highlights the role of succinate beyond metabolism, specifically as a signal in inflammation. It discusses the broadening role of succinate in cellular activation, including its stabilization of transcription factors and activation of dendritic cells (Mills & O’Neill, 2014).
Succinate in Tumorigenesis and Progression : This study explores the role of succinate in tumorigenesis, particularly its unexpected role as a carcinogenic initiator and inflammatory signal. It discusses succinate dehydrogenase gene mutations and the accumulation of succinate in various malignancies (Zhao et al., 2017).
Propiedades
IUPAC Name |
butanedioic acid;N,N-dimethyl-2-[5-[(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S.C4H6O4/c1-18(2)7-6-14-11-17-16-5-4-13(10-15(14)16)12-20-9-8-19(3)23(20,21)22;5-3(6)1-2-4(7)8/h4-5,10-11,17H,6-9,12H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXRLNXDMGIORD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(S1(=O)=O)CC2=CC3=C(C=C2)NC=C3CCN(C)C.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-703,664 succinate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


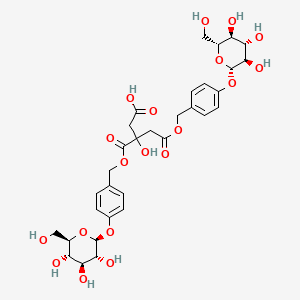
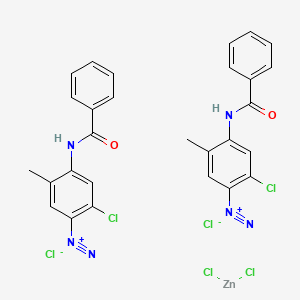
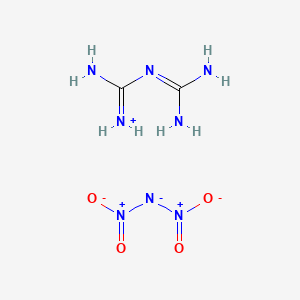
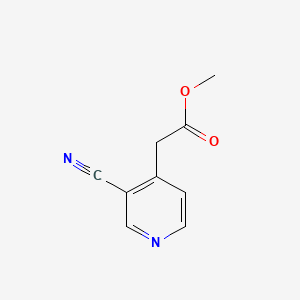
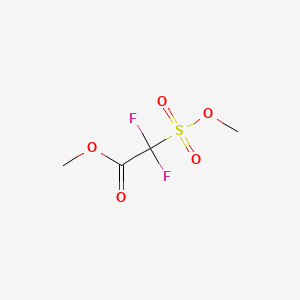
![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)

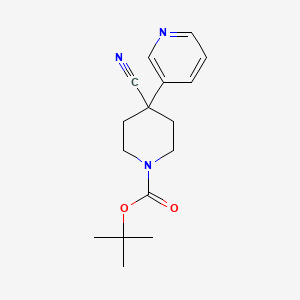
![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)
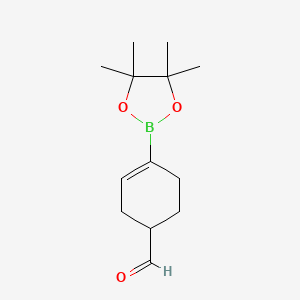
![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)
![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)